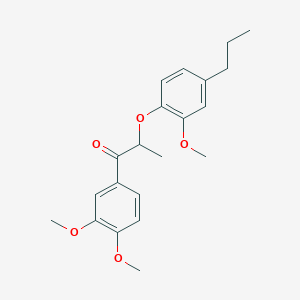
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, each substituted with methoxy groups, and a propyl chain. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol in the presence of a base such as sodium hydroxide.
Ketone Formation: The intermediate compound is then subjected to a Friedel-Crafts acylation reaction using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one has several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one: Lacks the propyl group, which may affect its biological activity and chemical properties.
1-(3,4-Dimethoxyphenyl)-2-(2-ethoxy-4-propylphenoxy)propan-1-one: Contains an ethoxy group instead of a methoxy group, which may influence its reactivity and interactions with molecular targets.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-butylphenoxy)propan-1-one: Has a butyl group instead of a propyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
50393-95-8 |
|---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h8-14H,6-7H2,1-5H3 |
InChI Key |
NZSSCWAYKSQUBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC(C)C(=O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















